molecular formula C57H98 B3280480 (24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene CAS No. 71609-17-1

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene

Cat. No.: B3280480
CAS No.: 71609-17-1
M. Wt: 783.4 g/mol
InChI Key: WVQSNEPVQVGZHX-SWKPMNRDSA-N
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Description

(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene are two closely related compounds that have been the focus of scientific research in recent years. These compounds belong to the class of sterols and are known to have important biochemical and physiological effects in living organisms.

Mechanism of Action

The mechanism of action of ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and (this compound)-24-ethylcholest-4-ene involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. These compounds have been shown to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the levels of cholesterol in the cells, which in turn leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(this compound)-24-Methylcholest-4-ene and (this compound)-24-ethylcholest-4-ene have been shown to have several important biochemical and physiological effects in living organisms. These compounds are known to have anti-inflammatory properties, which make them useful in the treatment of inflammatory diseases such as arthritis. They have also been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and (this compound)-24-ethylcholest-4-ene in lab experiments is their high potency and specificity. These compounds have been shown to be highly effective in inhibiting the growth of cancer cells, making them useful tools for studying the mechanisms of cancer growth and proliferation. However, one limitation of using these compounds in lab experiments is their low solubility in water, which can make them difficult to work with.

Future Directions

There are several future directions for research on ((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and (this compound)-24-ethylcholest-4-ene. One direction is to further investigate their potential use as anticancer agents, particularly in combination with other chemotherapeutic agents. Another direction is to study their effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to develop more efficient synthesis methods for these compounds, which could help make them more widely available for use in research and medicine.
Conclusion:
(this compound)-24-Methylcholest-4-ene and (this compound)-24-ethylcholest-4-ene are two compounds that have shown great promise in scientific research. Their potential applications in medicine, particularly in the treatment of cancer, make them important subjects of study. Further research is needed to fully understand their mechanisms of action and potential applications in other fields.

Scientific Research Applications

((24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene)-24-Methylcholest-4-ene and (this compound)-24-ethylcholest-4-ene have been the subject of extensive scientific research due to their potential applications in various fields. One of the main areas of research has been in the field of medicine, where these compounds have been studied for their potential use as anticancer agents. Studies have shown that these compounds can inhibit the growth of cancer cells and induce apoptosis, making them promising candidates for cancer therapy.

Properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50.C28H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6;1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h10,20-22,24-27H,7-9,11-19H2,1-6H3;9,19-21,23-26H,7-8,10-18H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-;20-,21-,23+,24-,25+,26+,27+,28-/m11/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQSNEPVQVGZHX-SWKPMNRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CCCCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H98
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703541
Record name (24R)-Ergost-4-ene--stigmast-4-ene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

783.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71609-17-1
Record name (24R)-Ergost-4-ene--stigmast-4-ene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 2
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 3
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 4
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 5
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene
Reactant of Route 6
(24R)-24-Methylcholest-4-ene and (24R)-24-ethylcholest-4-ene

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